An In-depth Technical Guide to 6-Methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 39522-26-4)
An In-depth Technical Guide to 6-Methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 39522-26-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 1,4-benzoxazin-3(4H)-one have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one, based on available scientific literature.
Physicochemical Properties
The fundamental physicochemical properties of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one are summarized in the table below. This data has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 39522-26-4 | [Various Suppliers] |
| Molecular Formula | C₉H₉NO₂ | [Various Suppliers] |
| Molecular Weight | 163.17 g/mol | [Various Suppliers] |
| Appearance | Solid | [1] |
| Melting Point | 207-209 °C | [1] |
| InChI | 1S/C9H9NO2/c1-6-2-3-8-7(4-6)10-9(11)5-12-8/h2-4H,5H2,1H3,(H,10,11) | [1] |
| SMILES | Cc1ccc2c(c1)NC(=O)CO2 | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one is not explicitly available in the reviewed literature, a plausible and robust synthetic route can be adapted from established methods for analogous compounds, such as 6-substituted-2H-1,4-benzoxazin-3(4H)-ones. A general and widely used method involves the condensation of a substituted 2-aminophenol with an α-haloacetyl halide, followed by intramolecular cyclization.
A detailed, adaptable experimental protocol based on the synthesis of a similar compound, 6-chloro-2H-1,4-benzoxazin-3(4H)-one, is provided below[3].
Proposed Synthesis of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
Reaction Scheme:
Step 1: N-acylation of 2-Amino-4-methylphenol
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To a stirred solution of 2-amino-4-methylphenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 equivalents).
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Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide intermediate. This intermediate may be purified by recrystallization or column chromatography if necessary.
Step 2: Intramolecular Cyclization
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Dissolve the crude or purified N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
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Add a base, such as potassium carbonate or sodium hydride (1.2-2.0 equivalents), to the solution.
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Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and stir for 2-4 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
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The crude 6-Methyl-2H-1,4-benzoxazin-3(4H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the final product.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Potential Biological Activities and Signaling Pathways
Specific biological activity data for 6-Methyl-2H-1,4-benzoxazin-3(4H)-one is not prominently featured in the surveyed scientific literature. However, the broader class of 1,4-benzoxazin-3(4H)-one derivatives has been extensively studied and shown to possess a variety of interesting pharmacological properties. It is therefore plausible that the 6-methyl derivative may exhibit similar activities.
Anti-inflammatory Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to exhibit significant anti-inflammatory effects[4]. The proposed mechanism for some of these derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream targets like HO-1, which has potent anti-inflammatory properties.
Below is a conceptual diagram of the potential anti-inflammatory signaling pathway.
Caption: Potential anti-inflammatory mechanism via the Nrf2-HO-1 pathway.
Anticancer Activity
Several studies have highlighted the potential of benzoxazinone derivatives as anticancer agents. One of the investigated mechanisms involves the targeting of G-quadruplex structures in the promoter region of oncogenes, such as c-Myc. G-quadruplexes are secondary structures formed in nucleic acid sequences that are rich in guanine. The stabilization of these structures by small molecules can lead to the downregulation of the corresponding oncogene expression, thereby inhibiting cancer cell proliferation and migration.
The following diagram illustrates a simplified workflow for evaluating the anticancer activity of a compound like 6-Methyl-2H-1,4-benzoxazin-3(4H)-one.
Caption: Experimental workflow for anticancer activity evaluation.
Antimicrobial and Antifungal Activities
The 1,4-benzoxazin-3(4H)-one scaffold has also been associated with antimicrobial and antifungal properties. The exact mechanisms are often not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Further screening of 6-Methyl-2H-1,4-benzoxazin-3(4H)-one against a panel of bacterial and fungal strains would be necessary to determine its specific spectrum of activity.
Conclusion
6-Methyl-2H-1,4-benzoxazin-3(4H)-one is a compound with a scaffold known for its diverse biological activities. While specific experimental data for this particular molecule is limited in the public domain, the established chemistry and pharmacology of the 1,4-benzoxazin-3(4H)-one class of compounds provide a strong foundation for its further investigation. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling further studies into its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Future research should focus on the specific biological evaluation of this compound to elucidate its precise mechanisms of action and therapeutic potential.
References
- 1. US4792605A - 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates - Google Patents [patents.google.com]
- 2. 39522-26-4 | 6-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 3. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

